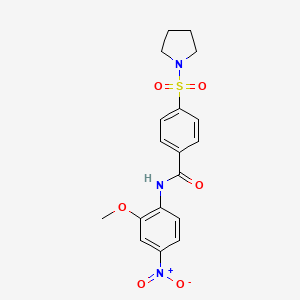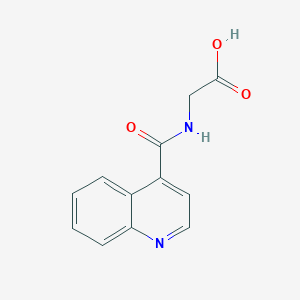
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)morpholine-4-carboxamide” is a compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.27 g/mol . The compound is also known by its synonyms, including [1- (4-methylphenyl)-5-oxopyrrolidin-3-yl]urea .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI string for the compound is InChI=1S/C12H15N3O2/c1-8-2-4-10 (5-3-8)15-7-9 (6-11 (15)16)14-12 (13)17/h2-5,9H,6-7H2,1H3, (H3,13,14,17) .
Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its topological polar surface area is 75.4 Ų . The compound has a complexity of 311 .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One study focused on the water-mediated synthesis of derivatives related to the chemical compound , demonstrating an experimental and computational approach to creating compounds with potential non-linear optical (NLO) properties and anticancer activity. This research highlighted the synthesis of specific derivatives through a three-component reaction and explored their molecular docking analyses, suggesting a potential for inhibiting tubulin polymerization (Jayarajan et al., 2019).
Biological Activity
Another area of research involves the synthesis and evaluation of derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for their cytotoxicity in vitro and antineoplastic activity in vivo. This study elaborates on the chemical modifications and biological screening of various derivatives, aiming to identify compounds with potent biological activity (Liu et al., 1996).
Crystal Structure and DFT Study
Research on N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide has contributed to the understanding of molecular structure through crystallography and density functional theory (DFT) analysis. This study not only characterized the compound's structure but also assessed its anti-proliferative activity, providing insights into its potential therapeutic applications (Zhou et al., 2021).
Synthesis Techniques
Efficient synthesis methods have been developed for morpholin-2-one derivatives , which are crucial for the creation of various pharmacologically relevant compounds. These studies showcase the advancement in synthetic chemistry techniques, providing new pathways for the development of compounds with potential applications in medicine and research (Kim et al., 2001).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The influence of steric factors on biological activity has been reported for compounds with a pyrrolidine ring .
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)20)17-16(21)18-6-8-22-9-7-18/h2-5,13H,6-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUMZKQICMTURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)
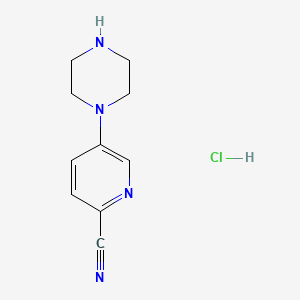
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)
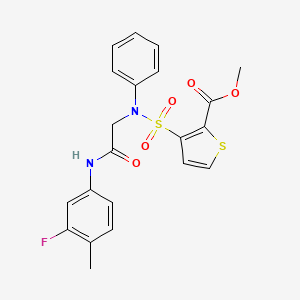

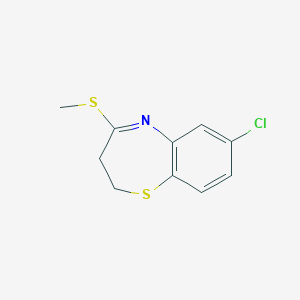
![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
